molecular formula C19H19BrN4O3 B10872481 N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide CAS No. 6061-24-1

N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide

Cat. No.: B10872481
CAS No.: 6061-24-1
M. Wt: 431.3 g/mol
InChI Key: ZNAZXQOKVVCIRT-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-ylidene with 4-methoxybenzohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHOXYBENZOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor and antimicrobial activities. This article synthesizes available research findings on its biological activity, including case studies, data tables, and relevant research outcomes.

  • Molecular Formula : C19H19BrN4O3
  • Molecular Weight : 420.29 g/mol
  • CAS Number : 6061-24-1
  • Purity : Typically around 96% to 98% in commercial preparations .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives of similar indole-based structures have shown promising results in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (µM)Notes
Compound 5A549 (Lung)2.12High potency against lung cancer cells .
Compound 6HCC827 (Lung)5.13Effective in both 2D and 3D assays .
Compound 15NCI-H358 (Lung)0.85Notable activity with low toxicity .

The above table illustrates the effectiveness of indole derivatives in targeting lung cancer cells, with IC50 values indicating their potency.

The mechanism by which these compounds exert their antitumor effects often involves the disruption of microtubule dynamics, a critical process for cell division and proliferation. Inhibition of tubulin polymerization has been documented as a common pathway for many anticancer agents .

Antimicrobial Activity

In addition to their antitumor properties, related compounds have also been evaluated for antimicrobial activity. Testing against various bacterial strains has demonstrated varying degrees of effectiveness.

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

These results indicate that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the efficacy of a compound similar to this compound in various lung cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 2.12μM2.12\,\mu M against A549 cells. Further investigations indicated that the compound induced apoptosis through caspase activation pathways .

Case Study 2: In Vivo Efficacy and Safety Profile

In vivo studies involving animal models demonstrated that administration of the compound led to a reduction in tumor size without significant adverse effects on normal tissue. This suggests a favorable therapeutic index, making it a candidate for further clinical development .

Properties

CAS No.

6061-24-1

Molecular Formula

C19H19BrN4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-methoxybenzamide

InChI

InChI=1S/C19H19BrN4O3/c1-23(2)11-24-16-9-6-13(20)10-15(16)17(19(24)26)21-22-18(25)12-4-7-14(27-3)8-5-12/h4-10,26H,11H2,1-3H3

InChI Key

ZNAZXQOKVVCIRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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